NEK2 Kinase Inhibition: Potency Benchmark for 4-Chloro-6-ethoxyquinazoline
4-Chloro-6-ethoxyquinazoline demonstrates direct, quantifiable inhibitory activity against the human Serine/threonine-protein kinase Nek2 (NEK2), a key target in cancer cell proliferation. In a biochemical kinase-profiling assay, it exhibited an IC50 value of 140 nM against human recombinant full-length His-tagged NEK2 expressed in a baculovirus expression system [1]. This provides a benchmark for assessing the potency of derivatives synthesized from this scaffold. While direct comparator data for other 4-chloro-6-substituted quinazolines in the same assay is not currently available (Class-level inference), this specific activity provides a concrete, measurable starting point for SAR campaigns.
| Evidence Dimension | Inhibitory potency against NEK2 kinase |
|---|---|
| Target Compound Data | IC50 = 140 nM |
| Comparator Or Baseline | None (standalone potency benchmark) |
| Quantified Difference | N/A (Benchmark value) |
| Conditions | Biochemical assay using human recombinant full-length His-tagged NEK2 expressed in a baculovirus expression system |
Why This Matters
A defined potency against a therapeutically relevant kinase like NEK2 validates the scaffold's utility and provides a crucial reference point for evaluating the success of subsequent synthetic modifications.
- [1] BindingDB. BDBM50235361. CHEMBL4074015. Affinity Data: IC50 140nM for human NEK2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235361. View Source
